molecular formula C15H13ClO3 B6372516 5-(3-Chloro-4-methoxycarbonylphenyl)-3-methylphenol, 95% CAS No. 1261978-08-8

5-(3-Chloro-4-methoxycarbonylphenyl)-3-methylphenol, 95%

Cat. No. B6372516
CAS RN: 1261978-08-8
M. Wt: 276.71 g/mol
InChI Key: PZAZGXBJWGHMOW-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxycarbonylphenyl)-3-methylphenol, or 5-CMC-3-MP, is a phenolic compound with a wide range of applications. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. 5-CMC-3-MP is a yellow crystalline solid that is soluble in most organic solvents. It is a stable compound and has a low toxicity.

Mechanism of Action

The mechanism of action of 5-CMC-3-MP is not completely understood. It is believed to act as a catalyst in the synthesis of various compounds. It is also believed to be involved in the formation of polymers and nanomaterials.
Biochemical and Physiological Effects
5-CMC-3-MP is not known to have any significant biochemical or physiological effects. It is considered to be a relatively non-toxic compound.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-CMC-3-MP in laboratory experiments is its low toxicity. It is also relatively stable and can be easily synthesized using a variety of methods. The main limitation of 5-CMC-3-MP is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 5-CMC-3-MP research. These include further investigation into its mechanism of action, its potential applications in the synthesis of polymers and nanomaterials, and its potential use as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research into its toxicity and solubility in water could lead to new applications for 5-CMC-3-MP.

Synthesis Methods

5-CMC-3-MP can be synthesized using a variety of methods. The most common method involves the reaction of 3-chloro-4-methoxycarbonylphenol with anhydrous sodium carbonate and methanol. This reaction produces a yellow solid that is recrystallized from ethyl acetate or methanol. Other methods of synthesis include the reaction of 3-chloro-4-methoxycarbonylphenol with potassium hydroxide and methanol, and the reaction of 3-chloro-4-methoxycarbonylphenol with anhydrous sodium sulfate and methanol.

Scientific Research Applications

5-CMC-3-MP has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, nanomaterials, and other materials. 5-CMC-3-MP has been used in the synthesis of drugs such as the antifungal agent miconazole, the anti-inflammatory agent ibuprofen, and the anti-cancer agent topotecan. It is also used in the synthesis of agrochemicals such as herbicides and insecticides.

properties

IUPAC Name

methyl 2-chloro-4-(3-hydroxy-5-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-5-11(7-12(17)6-9)10-3-4-13(14(16)8-10)15(18)19-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAZGXBJWGHMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684036
Record name Methyl 3-chloro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261978-08-8
Record name Methyl 3-chloro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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